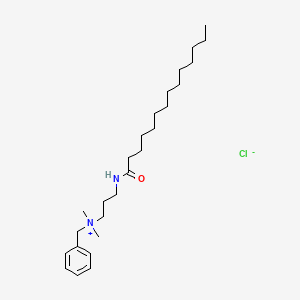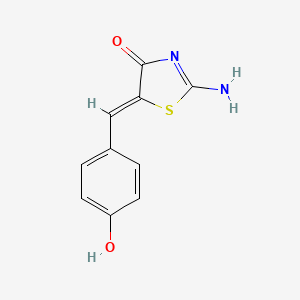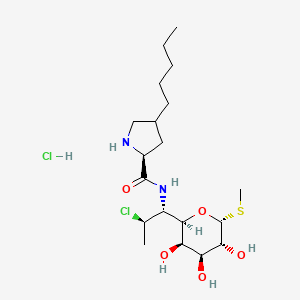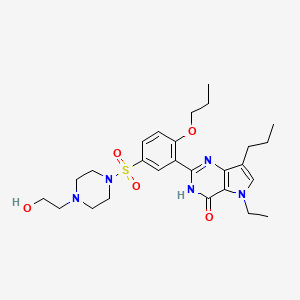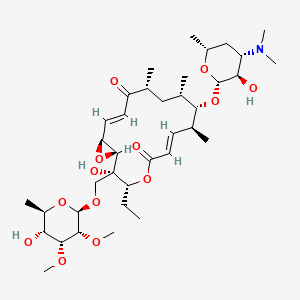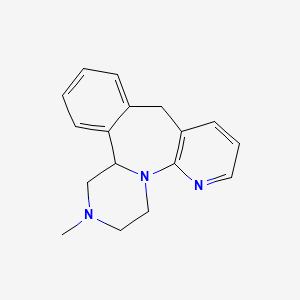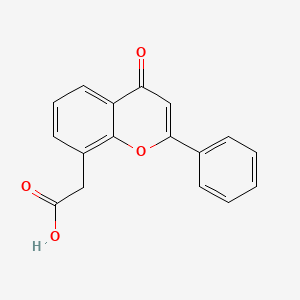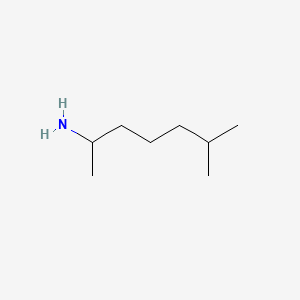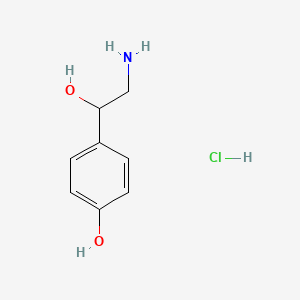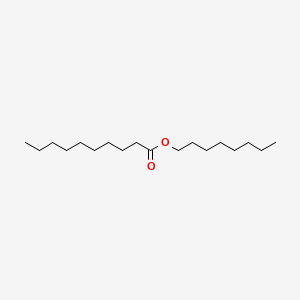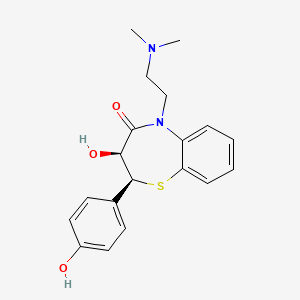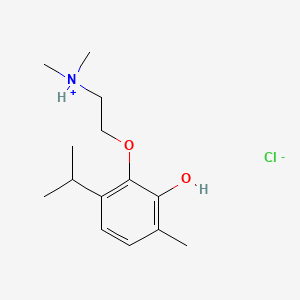
4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl-
Descripción general
Descripción
MK-0916 es un potente inhibidor de la enzima 11β-hidroxiesteroide deshidrogenasa tipo 1. Esta enzima es responsable de convertir la cortisona inactiva en cortisol activo en varios tejidos, incluidos el hígado y los adipocitos. MK-0916 se ha evaluado clínicamente como una posible terapia para la diabetes tipo 2, la obesidad y el síndrome metabólico .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de MK-0916 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Normalmente implica el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para lograr el producto deseado .
Métodos de Producción Industrial
La producción industrial de MK-0916 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluiría el uso de cromatografía líquida de alta presión para la purificación y el control de calidad para garantizar que el compuesto cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
MK-0916 experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados más oxidados.
Reducción: Reducción de grupos funcionales a estados menos oxidados.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución suelen dar lugar a la formación de nuevos enlaces carbono-carbono o carbono-heteroátomo .
Aplicaciones Científicas De Investigación
MK-0916 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como una herramienta para estudiar la inhibición de la 11β-hidroxiesteroide deshidrogenasa tipo 1 y sus efectos sobre los niveles de cortisol.
Biología: Investigado por su papel en la regulación de los procesos metabólicos y sus posibles efectos terapéuticos sobre el síndrome metabólico.
Medicina: Evaluado en ensayos clínicos para el tratamiento de la diabetes tipo 2, la obesidad y la hipertensión.
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades metabólicas .
Mecanismo De Acción
MK-0916 ejerce sus efectos inhibiendo la enzima 11β-hidroxiesteroide deshidrogenasa tipo 1. Esta inhibición evita la conversión de la cortisona inactiva en cortisol activo, reduciendo así los niveles de cortisol en los tejidos. Los objetivos moleculares incluyen el sitio activo de la enzima, donde MK-0916 se une y bloquea su actividad. Esta vía es crucial en la regulación del metabolismo de la glucosa, el metabolismo de los lípidos y el equilibrio energético general .
Comparación Con Compuestos Similares
Compuestos Similares
MK-0736: Otro inhibidor de la 11β-hidroxiesteroide deshidrogenasa tipo 1, evaluado para aplicaciones terapéuticas similares.
Carbenoxolona: Un análogo estructural utilizado en la investigación por sus efectos inhibitorios sobre la 11β-hidroxiesteroide deshidrogenasa tipo 1.
Hidrocortisona Cypionate: Un fármaco aprobado por la FDA con afinidad de unión similar a la 11β-hidroxiesteroide deshidrogenasa tipo 1
Singularidad
MK-0916 es único en su potente inhibición de la 11β-hidroxiesteroide deshidrogenasa tipo 1 y sus posibles aplicaciones terapéuticas en enfermedades metabólicas. Su especificidad y eficacia lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
3-[1-(4-chlorophenyl)-3-fluorocyclobutyl]-4,5-dicyclopropyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-13-5-3-12(4-6-13)18(9-14(20)10-18)17-22-21-16(11-1-2-11)23(17)15-7-8-15/h3-6,11,14-15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYZYOKAXYFLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)C4(CC(C4)F)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633317-53-0 | |
| Record name | MK-0916 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633317530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI2C3DERP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


